molecular formula C20H26F3N3 B5111504 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine

1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine

Cat. No.: B5111504
M. Wt: 365.4 g/mol
InChI Key: NXFKDPDENMVKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine is a complex organic compound featuring a pyrrole ring substituted with a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethylpyrrole with a trifluoromethyl-substituted benzaldehyde to form the intermediate compound. This intermediate is then reacted with 4-ethylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The trifluoromethyl group may enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine is unique due to its combination of a pyrrole ring with a trifluoromethyl group and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3/c1-4-24-8-10-25(11-9-24)14-17-12-15(2)26(16(17)3)19-7-5-6-18(13-19)20(21,22)23/h5-7,12-13H,4,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFKDPDENMVKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.